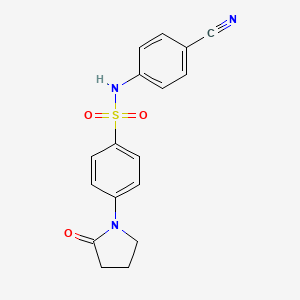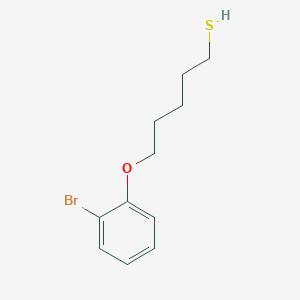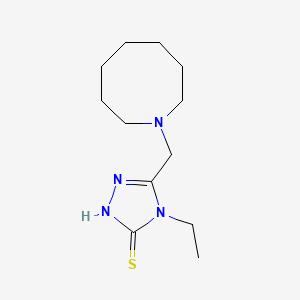![molecular formula C16H25NOS B4964727 4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol](/img/structure/B4964727.png)
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-methyl-4-(1-piperidinyl)butyl]thio}phenol is a chemical compound that is widely used in scientific research. It is also known by its chemical name, MBT. This compound belongs to the class of thiol compounds, which are important in many biochemical processes. MBT has been found to have a wide range of applications in scientific research, including its use in the study of enzyme activity, protein structure, and drug discovery.
Applications De Recherche Scientifique
MBT has been used in scientific research for various applications. One of the most significant applications of MBT is in the study of enzyme activity. MBT is a potent inhibitor of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, MBT can increase the levels of acetylcholine in the brain, which can have a range of effects on cognitive function.
MBT has also been used in the study of protein structure. It has been found to bind to the protein albumin, which is a major component of blood plasma. By studying the interaction between MBT and albumin, researchers can gain insights into the structure and function of this important protein.
Mécanisme D'action
The mechanism of action of MBT is not fully understood, but it is thought to involve the formation of a covalent bond between the thiol group of MBT and the active site of the enzyme or protein it is interacting with. This covalent bond can disrupt the normal function of the enzyme or protein, leading to its inhibition.
Biochemical and Physiological Effects
MBT has been found to have a range of biochemical and physiological effects. As mentioned earlier, it is a potent inhibitor of acetylcholinesterase, which can have effects on cognitive function. It has also been found to have antioxidant properties, which can protect against oxidative damage in cells. Additionally, MBT has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MBT is its potency as an inhibitor of acetylcholinesterase. This makes it a valuable tool in the study of cognitive function and the development of drugs for the treatment of Alzheimer's disease and other cognitive disorders. However, one limitation of MBT is its potential toxicity. It has been found to be toxic to some cell types at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on MBT. One area of interest is its potential as a drug for the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is its use in the study of protein structure and function. Additionally, further research is needed to fully understand the mechanism of action of MBT and its potential toxicity. Overall, MBT is a valuable tool in scientific research with many potential applications.
Méthodes De Synthèse
The synthesis of MBT involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidinylbutylamine in the presence of a reducing agent such as sodium borohydride. The reaction yields MBT as a white crystalline solid with a melting point of 92-94°C.
Propriétés
IUPAC Name |
4-(5-piperidin-1-ylpentan-2-ylsulfanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NOS/c1-14(19-16-9-7-15(18)8-10-16)6-5-13-17-11-3-2-4-12-17/h7-10,14,18H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDAEMQYVJNJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN1CCCCC1)SC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[5-(Piperidin-1-yl)pentan-2-yl]sulfanyl}phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-3-phenylpropanoic acid](/img/structure/B4964650.png)

![5-[(3,5-dichloro-2-hydroxybenzylidene)amino]-1-naphthalenesulfonic acid](/img/structure/B4964672.png)
![2-amino-4-(4-hydroxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B4964676.png)

![2-chloro-N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B4964683.png)
![1,1'-[1,6-hexanediylbis(oxy)]bis(2,6-dimethyl-4-nitrobenzene)](/img/structure/B4964685.png)

![5-methoxy-2-{[methyl(1-methyl-4-piperidinyl)amino]methyl}phenol](/img/structure/B4964697.png)

![4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl acetate](/img/structure/B4964720.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4964725.png)
![4-methyl-3-[4-nitro-2-(trifluoromethyl)phenoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4964749.png)